molecular formula C25H28N2O4 B2431150 2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631867-07-7

2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2431150
CAS No.: 631867-07-7
M. Wt: 420.509
InChI Key: FSKHFWVVYGHPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H28N2O4 and its molecular weight is 420.509. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The chemical structure of 2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be broken down into key functional groups:

  • Chromeno-pyrrole core : This bicyclic structure is known for various biological activities.
  • Diethylamino group : Contributes to the compound's pharmacological profile.
  • Methoxyphenyl substitution : May enhance lipophilicity and bioactivity.

Antioxidant Activity

Research indicates that compounds within the chromeno-pyrrole class exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to their ability to scavenge free radicals and inhibit oxidative stress pathways. For instance, studies have shown that derivatives of chromeno[2,3-c]pyrrole can effectively reduce oxidative damage in cellular models, suggesting potential applications in neuroprotection and anti-aging therapies .

Antiviral Properties

Notably, some chromeno[2,3-c]pyrroles have been identified as inhibitors of viral replication. A study highlighted Pyranonigrin A, a related compound, as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication . This suggests that this compound may exhibit similar antiviral properties pending further investigation.

Enzyme Modulation

Chromeno-pyrroles have been reported to act as glucokinase activators. This enzyme plays a vital role in glucose metabolism and insulin regulation. By activating glucokinase, these compounds could potentially aid in managing diabetes and metabolic disorders .

Case Studies

Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of various chromeno-pyrrole derivatives on neuronal cell lines subjected to oxidative stress. The results demonstrated that specific derivatives significantly reduced cell death and improved cell viability compared to control groups.

Case Study 2: Antiviral Activity
In vitro assays conducted on SARS-CoV-2 using Pyranonigrin A showed a reduction in viral load by over 70% at specific concentrations. This highlights the potential for similar compounds like this compound to serve as antiviral agents.

Research Findings Summary

Activity Mechanism/Effect References
AntioxidantScavenges free radicals; reduces oxidative stress
AntiviralInhibits viral replication (SARS-CoV-2 Mpro inhibition)
Glucokinase ActivationEnhances glucose metabolism; potential diabetes treatment

Properties

IUPAC Name

2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-4-26(5-2)14-9-15-27-22(17-10-8-11-18(16-17)30-3)21-23(28)19-12-6-7-13-20(19)31-24(21)25(27)29/h6-8,10-13,16,22H,4-5,9,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKHFWVVYGHPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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